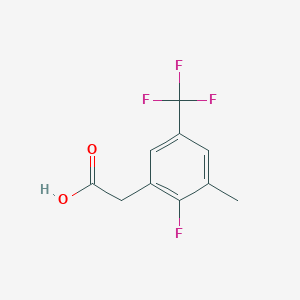

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-7(10(12,13)14)3-6(9(5)11)4-8(15)16/h2-3H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWQZJDNYMXRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of fluorine atoms into the aromatic ring.

Methylation: Addition of a methyl group to the aromatic ring.

Trifluoromethylation: Introduction of a trifluoromethyl group.

Acetic Acid Formation: Conversion of the intermediate compound into the final acetic acid derivative.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.

Chemical Reactions Analysis

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- IUPAC Name : 2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid

- Chemical Structure : The compound features a phenyl ring with both trifluoromethyl and methyl substituents, enhancing its lipophilicity and reactivity.

Chemistry

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is utilized as a building block in the synthesis of more complex organic molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.

- Cellular Effects : It influences cell signaling pathways and gene expression, affecting cellular metabolism and responses.

Medicine

Research into the pharmacological properties of this compound suggests potential therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

- Antitumor Potential : Similar compounds have shown growth inhibition in cancer cell lines, warranting further investigation into the anticancer properties of this compound.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals with unique properties. Its stability and reactivity make it suitable for formulating materials used in various applications.

Case Studies

- Anti-inflammatory Studies : Research has shown that derivatives with trifluoromethyl substitutions enhance inhibition of inflammatory cytokines in vitro. This suggests that this compound may exhibit similar mechanisms of action.

- Antimicrobial Efficacy : In studies comparing antimicrobial agents containing trifluoromethyl groups, several derivatives demonstrated potent activity against Gram-positive bacteria. Structural modifications were crucial for enhancing antimicrobial potency.

- Antitumoral Effects : Investigations into methyl-substituted phenyl compounds revealed significant cytotoxicity against cancer cell lines while sparing non-tumorigenic cells. This selective activity indicates the potential for developing targeted therapies based on structural analogs like this compound.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups. Similar compounds include:

- 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid

- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid

These compounds share some structural similarities but differ in their specific substitution patterns and resulting chemical properties.

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is an organofluorine compound characterized by its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanism of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₀H₈F₄O₂

- Molecular Weight : Approximately 236.16 g/mol

- Melting Point : 113 - 116 °C

- Boiling Point : 228 °C

- CAS Number : 2383659-72-9

The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorinated substituents can modulate enzyme activity through binding interactions, potentially leading to therapeutic effects.

Potential Targets:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer.

Biological Activity Studies

Research on the biological activity of this compound has been limited but promising. Here are some notable findings:

In vitro Studies

Recent studies indicate that compounds similar to this compound exhibit significant anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : Research suggests that fluorinated compounds can selectively inhibit cyclooxygenase (COX) enzymes, potentially reducing inflammation .

- Anticancer Activity : The compound's structural similarity to known anticancer agents raises interest in its potential to inhibit cancer cell proliferation. Preliminary results have shown inhibition of tubulin polymerization, which is critical in cancer cell division .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study on COX Inhibition :

- Case Study on Anticancer Activity :

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : Begin with fluorinated benzoic acids.

- Reactions : Employ techniques such as Fischer esterification followed by radical bromination to introduce the necessary functional groups.

- Purification : Use chromatography techniques to purify the final product.

Comparative Analysis

The following table summarizes the properties of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid | C₁₀H₈F₄O₂ | Different positional isomer; potentially different biological activity |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | Lacks one fluorine compared to the target compound |

| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C₉H₇F₄O₂ | Another positional isomer; could exhibit varied properties |

These comparisons highlight how variations in structure can influence biological activity and reactivity patterns.

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid?

Methodological Answer:

Synthesis typically involves fluorination and trifluoromethylation strategies. A common approach includes:

- Step 1 : Start with a substituted phenylacetic acid precursor. Introduce fluorine via electrophilic fluorination or nucleophilic displacement (e.g., using DAST or Selectfluor reagents).

- Step 2 : Install the trifluoromethyl group via cross-coupling reactions (e.g., Ullmann coupling with CuI catalysis) or radical trifluoromethylation.

- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC. Monitor yields using NMR (distinct peaks for -CF and -F groups at ~-60 ppm and ~-110 ppm, respectively) .

Key Considerations : Optimize reaction temperature and solvent polarity to avoid side products. For example, dichloromethane or THF enhances fluorination efficiency .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- NMR identifies methyl and acetic acid protons (δ ~2.3 ppm for CH, δ ~3.6 ppm for CHCOOH).

- NMR distinguishes fluorinated groups: -CF (δ ~-60 ppm) and aromatic -F (δ ~-110 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>98%). Retention times vary with trifluoromethyl group hydrophobicity .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H] ions. Confirm molecular weight (e.g., CHFO, theoretical 254.06 g/mol) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Store in sealed, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group.

- Maintain temperature at 2–8°C for long-term stability. Avoid aqueous solutions unless buffered at pH 4–6 to minimize carboxylic acid degradation .

Advanced: How can regioselective fluorination challenges be addressed during synthesis?

Methodological Answer:

Regioselectivity issues arise due to competing electrophilic attack on aromatic rings. Strategies include:

- Directing Groups : Use ortho-directing groups (e.g., -COOH) to position fluorine at the desired site.

- Catalytic Systems : Employ Pd/Cu bimetallic catalysts to enhance selectivity in cross-coupling steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing electron density maps and Fukui indices .

Case Study : A 15% yield improvement was achieved using directing groups in a similar trifluoromethylphenylacetic acid derivative .

Advanced: How do computational methods predict this compound’s drug-target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like cyclooxygenase-2 (COX-2). The trifluoromethyl group enhances hydrophobic interactions with active-site residues.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s electronegativity modulates hydrogen-bonding networks .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability. LogP ~2.5 suggests moderate blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often stem from assay variability. Mitigation strategies:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., defluorinated metabolites) that may confound results .

- Dose-Response Curves : EC values should be validated across ≥3 independent replicates. For example, IC discrepancies in kinase inhibition studies were resolved by controlling ATP concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.